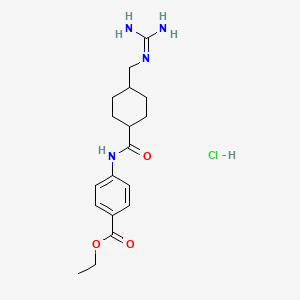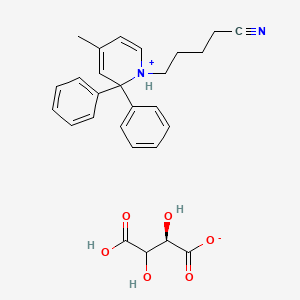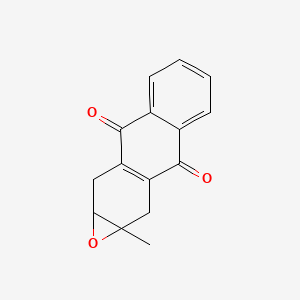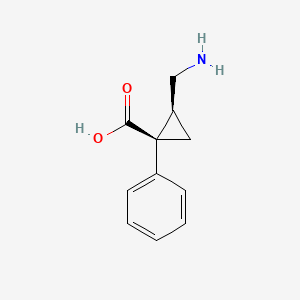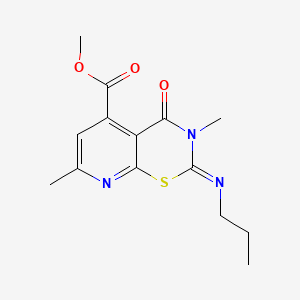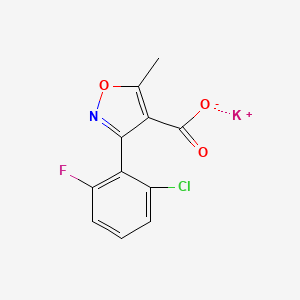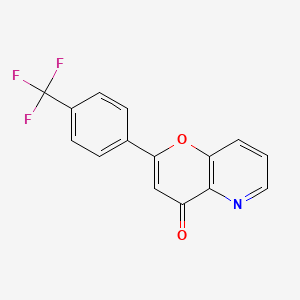
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- is a heterocyclic compound that features a pyrano-pyridine fused ring system with a trifluoromethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- typically involves a multi-step process. One common method is the domino Knoevenagel-intramolecular Michael reaction sequence. This reaction creates three new bonds (two C–C, two C–N, and one C–O) and two rings in a single step . The reaction conditions are generally mild, and the process does not require extensive workup or column chromatographic purification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as minimizing waste and using environmentally benign solvents, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: This compound has a similar pyrano-pyridine structure but lacks the trifluoromethylphenyl substituent.
Benzo[h]pyrano[2,3-b]quinoline derivatives: These compounds share a fused ring system but differ in the specific ring structures and substituents.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and physical properties. This substituent can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable molecule for various research and industrial applications .
Properties
CAS No. |
148190-26-5 |
|---|---|
Molecular Formula |
C15H8F3NO2 |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)10-5-3-9(4-6-10)13-8-11(20)14-12(21-13)2-1-7-19-14/h1-8H |
InChI Key |
QOYRQJIZBDZLJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)C(F)(F)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


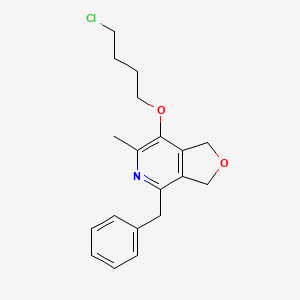


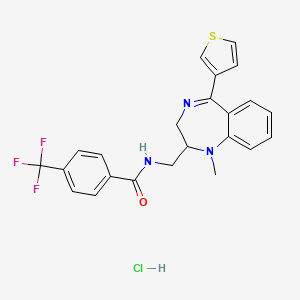
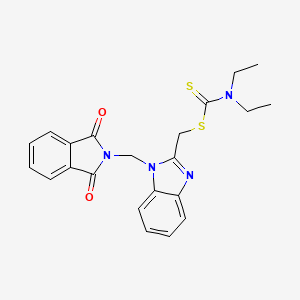
![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)
